An In-depth Technical Guide to 4-Methylaniline: Chemical Properties and Structure
An In-depth Technical Guide to 4-Methylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylaniline, also commonly known as p-toluidine, is an aromatic amine that serves as a crucial building block and intermediate in a multitude of industrial and research applications. Its chemical structure, characterized by a methyl group and an amino group attached to a benzene ring at the para position, dictates its reactivity and physical properties. This guide provides a comprehensive overview of the core chemical properties, structural details, and key experimental protocols related to 4-methylaniline, tailored for a technical audience in research and development.
Chemical Structure and Identification
4-Methylaniline is an organic compound with the chemical formula C₇H₉N.[1][2] Structurally, it consists of a benzene ring substituted with a methyl group (-CH₃) and an amino group (-NH₂) at positions 1 and 4, respectively. This para-substitution pattern is a key feature influencing its chemical behavior, particularly in electrophilic aromatic substitution reactions.[1] The presence of the electron-donating amino and methyl groups activates the aromatic ring, making it more susceptible to electrophilic attack than benzene.
The chemical structure of 4-Methylaniline is depicted below.
Caption: Chemical structure of 4-Methylaniline (p-Toluidine).
Identifiers:
-
Systematic Name: 4-Methylbenzenamine
-
Common Names: p-Toluidine, 4-Aminotoluene[2]
-
CAS Number: 106-49-0[2]
Physicochemical Properties
4-Methylaniline is typically a colorless to light brown solid at room temperature, possessing a characteristic amine odor.[1][4] Its properties are summarized in the tables below.
Table 1: Physical Properties of 4-Methylaniline
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow or light brown solid | [1][4][5] |
| Melting Point | 41 - 46 °C | [2][3][4] |
| Boiling Point | 200 - 204 °C | [2][3] |
| Density | 1.046 - 1.05 g/cm³ at 20 °C | [2][5][6] |
| Flash Point | 87 °C | [3][4] |
| Vapor Pressure | 1.3 mbar at 43 °C | [4] |
| Refractive Index | 1.553 - 1.5636 | [3][7] |
Table 2: Solubility and Spectroscopic Data of 4-Methylaniline
| Property | Value | Reference(s) |
| Water Solubility | 7 g/L; Poorly soluble | [2][5] |
| Solvent Solubility | Soluble in ethanol, ether, acetone, methanol, and dilute acids | [1][3] |
| Log P (Octanol/Water) | 2.96 | [7] |
| 1H NMR | Spectroscopic data available | [8][9] |
| 13C NMR | Spectroscopic data available | [8][10] |
| IR Spectrum | Spectroscopic data available | [9][11] |
| Mass Spectrum | Spectroscopic data available | [11][12] |
Chemical Reactivity and Synthesis
The chemical properties of 4-methylaniline are similar to those of aniline and other aromatic amines. The amino group imparts weak basicity to the molecule.[2] It readily reacts with acids to form ammonium salts, which enhances its solubility in acidic water.[2]
A primary application of 4-methylaniline is as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][13] It undergoes various chemical reactions, including electrophilic aromatic substitution and oxidation.[1]
Synthesis of 4-Methylaniline
A common laboratory and industrial method for the preparation of 4-methylaniline is the reduction of p-nitrotoluene.[2][3]
Electrophilic Aromatic Substitution: Nitration Pathway
To control the position of substitution and prevent oxidation of the amino group, electrophilic aromatic substitution reactions on 4-methylaniline often require a protection-deprotection strategy. The amino group is typically acetylated to form an amide, which is less activating and sterically hinders the ortho positions. The following workflow illustrates the synthesis of 2-nitro-4-methylaniline.
Caption: Workflow for the synthesis of 2-nitro-4-methylaniline.
Experimental Protocols
Protocol for the Synthesis of N-Acetyl-4-methylaniline (Acylation)
This protocol is adapted from established microscale and comprehensive organic chemistry experimental procedures.[14][15]
-
Reaction Setup: In a suitable round-bottom flask or conical vial equipped with a magnetic stirrer and reflux condenser, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 20 mL of a suitable solvent like dry toluene or 500 µL of acetic acid for smaller scales.[14][15]
-
Reagent Addition: Slowly add 10.2 g (0.1 mol) of acetic anhydride dropwise to the stirred solution. If necessary, maintain the temperature below 80°C.[15]
-
Reaction: Reflux the mixture with stirring for 15-30 minutes.[14]
-
Isolation: After reflux, cool the reaction mixture to room temperature. Pour the mixture into approximately 5 mL of ice water to precipitate the product.[14]
-
Purification: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals thoroughly with cold deionized water and then with a non-polar solvent like petroleum ether.[14][15] The product can be further purified by recrystallization from an ethanol/water mixture.[15]
Protocol for the Nitration of N-Acetyl-4-methylaniline
This procedure details the subsequent nitration step.[15]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 12.5 mL of glacial acetic acid and 14 g (0.094 mol) of N-acetyl-4-methylaniline.
-
Acid Addition: Slowly add 25 mL of concentrated sulfuric acid to the mixture while stirring. Cool the mixture in an ice/salt bath to 0-2 °C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by combining 7.5 mL of concentrated nitric acid and 3.5 mL of concentrated sulfuric acid. Cool this mixture.
-
Reaction: Add the cold nitrating mixture dropwise to the N-acetyl-4-methylaniline solution, ensuring the reaction temperature remains below 10 °C.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture over crushed ice (approx. 150 g) to precipitate the product.
-
Isolation and Purification: Filter the product under vacuum, wash thoroughly with cold water, and dry. Recrystallize from ethanol or petroleum ether.[15]
Protocol for the Analysis of 4-Methylaniline by HPLC
This protocol is based on methods for analyzing aniline and its derivatives.[16][17]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing 4-methylaniline in a suitable solvent, such as an acetonitrile-water mixture. If the analyte is in a complex matrix (e.g., indigo dye), an initial extraction step is necessary. For solid samples, this may involve reduction to a soluble form followed by acidic extraction.[16]
-
Chromatographic System:
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 190 nm for maximum sensitivity to aniline derivatives).[16]
-
Quantification: Create a calibration curve using standard solutions of 4-methylaniline of known concentrations. Quantify the amount of 4-methylaniline in the sample by comparing its peak area to the calibration curve.
Safety and Handling
4-Methylaniline is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin.[6][18] It is also suspected of causing cancer and is very toxic to aquatic life.[6][18]
-
Handling: Use only in a well-ventilated area or with appropriate exhaust ventilation. Wear suitable protective clothing, gloves, and eye/face protection.[18][19] Avoid breathing dust, fumes, or vapors.[19]
-
Storage: Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Keep containers tightly closed and protect from direct sunlight.[4] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[19] If swallowed, call a poison center or doctor immediately.[19]
Applications
4-Methylaniline is a versatile chemical intermediate with a range of applications:
-
Dye Synthesis: It is a key precursor in the production of various dyes.[1][3]
-
Pharmaceuticals and Agrochemicals: It serves as a building block in the synthesis of active pharmaceutical ingredients and pesticides.[1]
-
Polymer Chemistry: Used in the manufacturing of certain polymers and resins.[20]
-
Analytical Chemistry: Employed as a reagent for the spectrophotometric determination of elements like gold and tungsten.[3]
-
Organic Synthesis: Widely used in research laboratories for developing novel compounds and exploring new chemical reactions.[20]
References
- 1. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]
- 2. Toluidine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. 4-methylaniline [stenutz.eu]
- 8. 4-Methylaniline hydrochloride(540-23-8) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. p-Aminotoluene [webbook.nist.gov]
- 12. 4-Methylbenzylidene-4-methylaniline [webbook.nist.gov]
- 13. echemi.com [echemi.com]
- 14. chemistry-online.com [chemistry-online.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. godeepak.com [godeepak.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. chemimpex.com [chemimpex.com]
